molecular formula C10H13N5O4 B12383622 Adenosine-d9

Adenosine-d9

Cat. No.: B12383622
M. Wt: 276.30 g/mol
InChI Key: OIRDTQYFTABQOQ-HYRPMUPXSA-N
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Description

Adenosine-d9 is a deuterated form of adenosine, a naturally occurring purine nucleoside that plays a crucial role in various physiological processes. The deuterium atoms in this compound replace the hydrogen atoms, making it a valuable tool in scientific research, particularly in studies involving metabolic pathways and drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine-d9 typically involves the incorporation of deuterium into the adenosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions to ensure the selective incorporation of deuterium atoms into the desired positions on the adenosine molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar catalytic exchange methods. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications. Advanced purification techniques, such as chromatography, are employed to isolate and purify this compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Adenosine-d9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form inosine-d9, a process that involves the removal of an amino group.

    Reduction: Reduction reactions can convert this compound to its corresponding deoxy form, deoxythis compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and various alkyl halides are employed.

Major Products Formed

    Oxidation: Inosine-d9

    Reduction: Deoxythis compound

    Substitution: Various substituted adenosine derivatives, depending on the nucleophile used.

Scientific Research Applications

Adenosine-d9 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of adenosine metabolism.

    Biology: Employed in studies of nucleoside transport and metabolism in cells.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of adenosine-based drugs.

    Industry: Applied in the development of new pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

Adenosine-d9 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors (GPCRs). These receptors include A1, A2A, A2B, and A3 subtypes. Upon binding to these receptors, this compound can modulate various physiological processes, such as:

    Inhibition of adenylyl cyclase: Reduces cyclic AMP (cAMP) levels, leading to decreased cellular activity.

    Activation of potassium channels: Causes hyperpolarization of the cell membrane, reducing excitability.

    Inhibition of calcium channels: Decreases calcium influx, affecting muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Adenosine-d9 is compared with other deuterated nucleosides and non-deuterated adenosine analogs. Similar compounds include:

    Deoxythis compound: A deuterated form of deoxyadenosine, used in similar metabolic studies.

    Inosine-d9: A deuterated form of inosine, used in studies of purine metabolism.

    Non-deuterated adenosine: The naturally occurring form, widely studied for its physiological and pharmacological effects.

Uniqueness

The incorporation of deuterium atoms in this compound provides enhanced stability and resistance to metabolic degradation, making it a valuable tool in long-term studies and in the development of stable isotope-labeled standards for analytical applications.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

276.30 g/mol

IUPAC Name

N,N,2,8-tetradeuterio-9-[(2R,4R,5R)-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10-/m1/s1/i1D2,2D,3D,16D,17D,18D/hD2

InChI Key

OIRDTQYFTABQOQ-HYRPMUPXSA-N

Isomeric SMILES

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@H]3C([C@H]([C@H](O3)C([2H])([2H])O[2H])O[2H])O[2H])N([2H])[2H]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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